

Application Note: Quantification of Acetohydrazide-D3 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Acetohydrazide-D3

Cat. No.: B590809

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Acetohydrazide-D3** in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of **Acetohydrazide-D3**.

Introduction

Acetohydrazide is a metabolite of the widely used antitubercular drug, isoniazid.[1][2] Monitoring its levels in plasma is crucial for understanding the metabolism and pharmacokinetics of the parent drug. The use of a deuterated internal standard, such as **Acetohydrazide-D3**, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of **Acetohydrazide-D3** in human plasma.

Experimental

Materials and Reagents

- **Acetohydrazide-D3** (Analyte)
- Acetohydrazide (Internal Standard - IS)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic Acid, analytical grade
- Human Plasma (K2 EDTA)
- Deionized Water

Equipment

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS)
- Analytical Balance
- Centrifuge
- Vortex Mixer
- Pipettes

Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Separately weigh approximately 1 mg of **Acetohydrazide-D3** and Acetohydrazide and dissolve in 1 mL of methanol to prepare individual stock solutions.

Working Solutions: Prepare serial dilutions of the **Acetohydrazide-D3** stock solution with 50% methanol/water to create calibration standards. Prepare a working solution of the Acetohydrazide internal standard in 50% methanol/water.

Sample Preparation

- Thaw human plasma samples and vortex to ensure homogeneity.
- To 100 μ L of plasma, add 20 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Gradient: A suitable gradient to ensure separation from matrix components.

Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), Positive Mode
- Detection: Multiple Reaction Monitoring (MRM)

- MRM Transitions: To be determined by direct infusion of **Acetohydrazide-D3** and Acetohydrazide standards.

Data Presentation

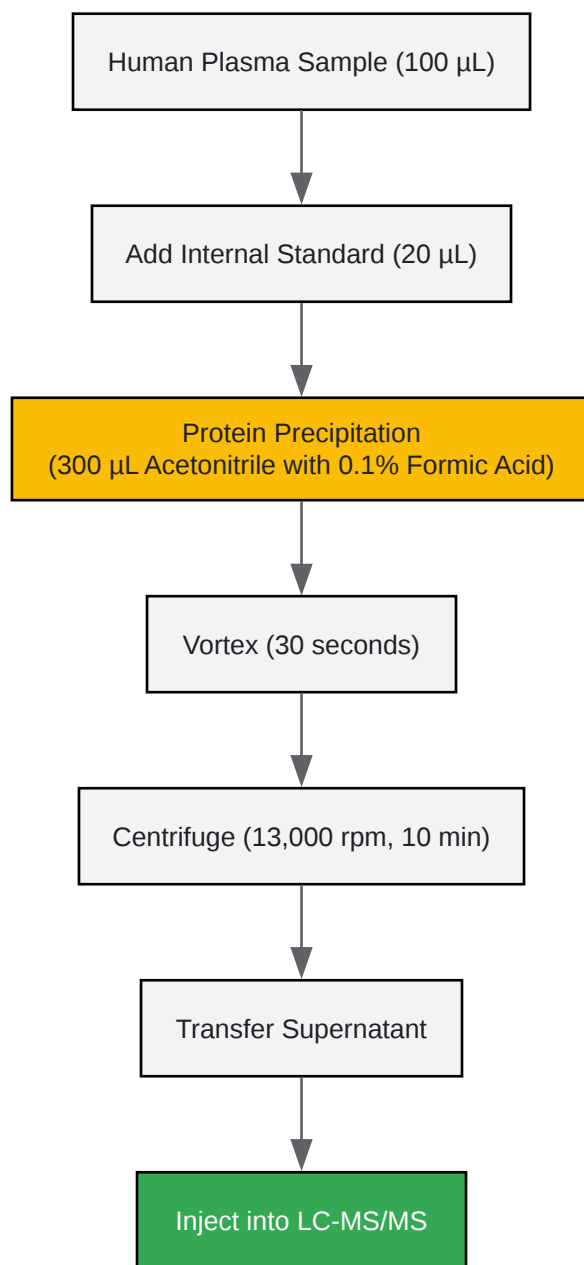
Table 1: Calibration Curve for Acetohydrazide-D3 in Human Plasma

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Accuracy (%)	Precision (%CV)
1.0	0.012	102.5	4.8
5.0	0.061	98.7	3.5
25.0	0.305	99.1	2.1
100.0	1.22	100.5	1.5
500.0	6.10	101.2	1.8
1000.0	12.25	99.8	2.3

Table 2: Quality Control (QC) Sample Analysis

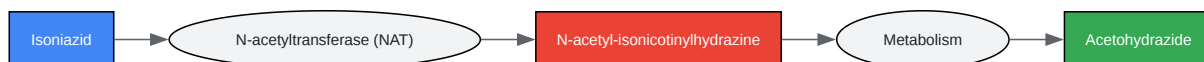
QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
Low	3.0	2.95	98.3	4.1
Medium	150.0	152.1	101.4	2.5
High	750.0	745.5	99.4	1.9

Visualizations



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Caption: Experimental workflow for plasma sample preparation.



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Caption: Metabolic pathway of Isoniazid to Acetohydrazide.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of **Acetohydrazide-D3** in human plasma. The simple protein precipitation protocol and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy, making it well-suited for research applications in drug metabolism and pharmacokinetics.

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